Tetradecylthioacetic acid
CAS No.: 2921-20-2
VCID: VC0017306
Molecular Formula: C16H32O2S
Molecular Weight: 288.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | Tetradecylthioacetic acid (TTA) is a synthetic fatty acid primarily utilized as a nutritional supplement . It belongs to the 3-thia family and is a structural analog of palmitic acid, featuring a sulfur atom between the 2nd and 3rd carbon atoms . TTA functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, enhancing mitochondrial fatty acid oxidation in vitro . Animal studies suggest that TTA can reduce inflammation and prevent high-fat diet-induced adiposity and insulin resistance . Research indicates that the sulfur substitution in TTA prevents complete β-oxidation, increasing its biological activity and preference for PPARα activation . Clinical studies involving TTA have yielded varied results. One Phase I study reported no significant changes in blood lipids or free fatty acids, while another demonstrated that TTA alleviates dyslipidemia in patients with type 2 diabetes mellitus . TTA has demonstrated hypolipidemic, antioxidant, and immunomodulating properties through the activation of peroxisome proliferator-activated receptors (PPARs) . These actions can lead to therapeutic benefits for individuals with psoriasis and improvements in myocardial function for those with heart failure . Studies indicate TTA can modulate lipid homeostasis, increase fatty acid oxidation and ketogenesis, and potentially improve insulin sensitivity . Similar to TTA, other compounds like eicosapentaenoic acid (EPA), a type of omega-3 polyunsaturated fatty acid, and fibrates, which are structurally unrelated peroxisome proliferators such as phenylacetate, also exhibit hypolipidemic effects . TTA uniquely combines several effects of omega-3 PUFAs and peroxisome proliferators . Although TTA shares physicochemical properties with natural fatty acids, its sulfur substitution blocks β-oxidation . Metabolism of TTA involves ω-oxidation followed by partial β-oxidation from the omega end . TTA has been shown to promote a shift in plasma lipoprotein fractions, increasing larger HDL particles . |
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CAS No. | 2921-20-2 |
Product Name | Tetradecylthioacetic acid |
Molecular Formula | C16H32O2S |
Molecular Weight | 288.5 g/mol |
IUPAC Name | 2-tetradecylsulfanylacetic acid |
Standard InChI | InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18) |
Standard InChIKey | IPBCWPPBAWQYOO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCSCC(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCSCC(=O)O |
Synonyms | 1-(carboxymethylthio)tetradecane 1-mono(carboxymethylthio)tetradecane CMTD tetradecylthioacetic acid |
PubChem Compound | 114924 |
Last Modified | Sep 14 2023 |
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